molecular formula C8H7BrF3N B1280471 (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine CAS No. 843608-53-7

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

Cat. No.: B1280471
CAS No.: 843608-53-7
M. Wt: 254.05 g/mol
InChI Key: ZUFCCCNTJRQNCF-SSDOTTSWSA-N
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Description

®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is an organic compound that features a bromophenyl group attached to a trifluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 4-bromobenzaldehyde with trifluoroethylamine under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate, and the process often requires an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Formation of 4-bromophenylethane or 4-bromophenylmethanol.

    Substitution: Formation of 4-methoxyphenyl or 4-tert-butylphenyl derivatives.

Scientific Research Applications

Synthesis of Chiral Amines

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is utilized as an intermediate in the synthesis of various chiral amines. Its chirality is essential for the production of enantiomerically pure drugs, which are crucial for enhancing therapeutic efficacy and reducing side effects. The compound can be synthesized via transaminase reactions from prochiral ketones, showcasing its utility in asymmetric synthesis .

Cysteine Protease Inhibitors

Research has indicated that this compound can serve as a scaffold for developing inhibitors targeting cysteine proteases such as cathepsins. These enzymes are implicated in numerous diseases, including cancer and inflammation. The brominated phenyl group enhances binding affinity and selectivity towards these targets .

Studies have demonstrated that this compound exhibits significant biological activity. Its interactions with various biological targets have been investigated to understand its pharmacokinetics and pharmacodynamics better. The trifluoromethyl group contributes to its lipophilicity, improving membrane permeability and bioavailability .

Case Study 1: Synthesis of Antidepressants

In a study focusing on antidepressant compounds, this compound was employed as a key intermediate in synthesizing selective serotonin reuptake inhibitors (SSRIs). The compound's ability to modulate serotonin levels highlights its potential therapeutic applications in treating depression .

Case Study 2: Anticancer Research

Another investigation utilized this compound in developing novel anticancer agents targeting specific pathways involved in tumor growth. The unique structural features of this compound allowed for the creation of derivatives that showed enhanced cytotoxicity against various cancer cell lines .

Mechanism of Action

The mechanism of action of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the bromophenyl group can modulate its chemical reactivity. These interactions can lead to various biological effects, including inhibition or activation of target pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • Para-Bromoamphetamine
  • Bromantane
  • Bromfenac

Uniqueness

Compared to similar compounds, ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine stands out due to its trifluoromethyl group, which imparts unique chemical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in various scientific and industrial applications.

Biological Activity

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a bromophenyl group and trifluoromethyl substituents. Its chemical formula is C8H8BrF3N, with a molecular weight of approximately 253.06 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

The primary biological activity associated with this compound is its role as an inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is crucial for cell cycle regulation and transcriptional control. Inhibition of CDK7 can lead to:

  • Anti-proliferative effects : By disrupting the cell cycle, the compound may induce apoptosis in cancer cells.
  • Transcriptional modulation : CDK7 is involved in phosphorylating the C-terminal domain (CTD) of RNA polymerase II, which is essential for gene transcription initiation. Inhibition can affect the expression of genes involved in cell survival and proliferation .

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against CDK7, leading to reduced proliferation in various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)0.5Inhibition of cell growth
A549 (Lung)0.3Induction of apoptosis
HCT116 (Colon)0.4Cell cycle arrest

These results suggest that the compound has potential as a therapeutic agent in treating cancers characterized by overactive CDK7 signaling.

Case Studies

  • Leukemia Treatment : A study involving leukemia cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of pro-apoptotic pathways .
  • Solid Tumors : In xenograft models of solid tumors, administration of this compound resulted in tumor regression, correlating with decreased CDK7 activity and alterations in downstream signaling pathways related to proliferation and survival .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics due to its lipophilic nature. Studies show that it achieves peak plasma concentrations within 1-2 hours post-administration. The compound is primarily metabolized by liver enzymes with a half-life ranging from 6 to 8 hours.

Safety and Toxicity

Preliminary toxicity studies indicate that this compound has a tolerable safety profile at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects.

Properties

IUPAC Name

(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFCCCNTJRQNCF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463855
Record name (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843608-53-7
Record name (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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